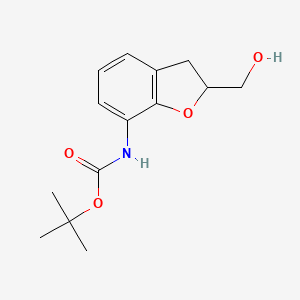

tert-Butyl (2-(hydroxymethyl)-2,3-dihydrobenzofuran-7-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-7-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11-6-4-5-9-7-10(8-16)18-12(9)11/h4-6,10,16H,7-8H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESPCOANRTULHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1OC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 2-Phenoxyethanol

Sodium phenate reacts with 2-chloroethanol in the presence of a CuCl₂/FeCl₃ catalyst (3:1 mass ratio) at 60–70°C for 2–3 hours. The organic layer is washed with NaOH and distilled to yield 2-phenoxyethanol (85–90% purity).

Cyclization to 2,3-Dihydrobenzofuran

2-Phenoxyethanol undergoes intramolecular cyclization using ZnCl₂ and MnCl₂ at 200–220°C for 3–4 hours. The reaction is quenched with NaOH, followed by reduced-pressure distillation to isolate 2,3-dihydrobenzofuran (88–90°C fraction, ~80% yield).

| Step | Reagents/Catalysts | Conditions | Yield |

|---|---|---|---|

| 1 | CuCl₂/FeCl₃, NaOH | 60–70°C, 2–3 h | 85–90% |

| 2 | ZnCl₂, MnCl₂ | 200–220°C, 3–4 h | ~80% |

Functionalization of the Dihydrobenzofuran Core

Hydroxymethyl Group Installation

The hydroxymethyl group at position 2 is introduced via:

-

Aldehyde Reduction : Formylation using Vilsmeier reagent (DMF/POCl₃) followed by NaBH₄ reduction.

-

Direct Alkylation : Reaction with formaldehyde under basic conditions (e.g., K₂CO₃ in DMF).

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Formylation-Reduction | DMF, POCl₃ → NaBH₄ | -20°C → 25°C | ~70% |

| Alkylation | HCHO, K₂CO₃ | 80°C, 6 h | ~65% |

Integrated Synthetic Route

Combining the above steps, a plausible four-step synthesis is proposed:

-

Cyclization : Synthesize 2,3-dihydrobenzofuran via CN105693666A’s method.

-

Nitration/Reduction : Introduce amine at position 7 using HNO₃/H₂SO₄ followed by catalytic hydrogenation.

-

Hydroxymethylation : Treat with formaldehyde/K₂CO₃ or via formylation-reduction.

Process Optimization and Analytical Control

Reaction Monitoring

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(hydroxymethyl)-2,3-dihydrobenzofuran-7-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research indicates that compounds similar to tert-butyl (2-(hydroxymethyl)-2,3-dihydrobenzofuran-7-yl)carbamate exhibit significant antioxidant activity. Antioxidants play a crucial role in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to scavenge free radicals effectively.

Case Study: Hepatoprotective Effects

A study evaluated the hepatoprotective effects of various compounds derived from benzofuran structures. The results demonstrated that certain derivatives showed enhanced protective effects against D-galactosamine-induced cytotoxicity in liver cells, suggesting potential therapeutic applications for liver protection .

Organic Synthesis

2.1 Building Block for Heterocycles

This compound serves as a versatile building block in the synthesis of heterocycles. Its functional groups facilitate reactions that lead to the formation of various pharmacologically active compounds.

Table 1: Synthetic Applications

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 7-Amino-2,3-dihydrobenzofuran | 85 |

| Acylation | Benzofuran derivatives | 90 |

| Cyclization | Tetrahydrobenzofurans | 75 |

Pharmaceutical Formulations

3.1 Drug Development

The compound has been investigated for its potential use in drug formulations due to its favorable pharmacokinetic properties. Its ability to enhance solubility and stability makes it an attractive candidate for developing new therapeutic agents.

Case Study: Formulation Stability

In a formulation study, this compound was incorporated into a drug delivery system aimed at improving bioavailability. The results indicated that the compound significantly improved the stability and release profile of the active pharmaceutical ingredient .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(hydroxymethyl)-2,3-dihydrobenzofuran-7-yl)carbamate depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Heterocyclic Variations

The compound’s structural uniqueness lies in its dihydrobenzofuran core. Below is a comparison with similar carbamate derivatives:

Table 1: Structural and Commercial Comparison

Key Observations :

- Core Heterocycle : The dihydrobenzofuran core in the target compound provides partial saturation, enhancing conformational rigidity compared to aromatic pyridine () or furan () analogs. This rigidity may improve binding selectivity in biological systems.

- Substituent Effects : The hydroxymethyl group enables hydrogen bonding and further derivatization, distinguishing it from methyl or oxoethyl substituents in analogs (e.g., ).

- Bicyclic Systems : Compounds like PBWW030 () feature strained bicyclic frameworks, which may confer unique pharmacokinetic properties but pose synthetic challenges compared to the planar dihydrobenzofuran system.

Commercial Availability and Accessibility

The target compound is commercially available from five suppliers (), indicating robust demand compared to niche analogs like PBWW030 (1 supplier, ). Its accessibility facilitates rapid adoption in high-throughput screening campaigns.

Biological Activity

tert-Butyl (2-(hydroxymethyl)-2,3-dihydrobenzofuran-7-yl)carbamate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(hydroxymethyl)-2,3-dihydrobenzofuran-7-ol with tert-butyl isocyanate. The process is usually conducted in the presence of a base like triethylamine under controlled conditions to ensure high yield and purity.

The compound features a tert-butyl group , a hydroxymethyl group , and a dihydrobenzofuran moiety . These structural elements contribute to its unique chemical reactivity and potential biological activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as enzyme inhibitors. Specifically, derivatives of dihydrobenzofuran have been evaluated for their inhibitory effects on poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. For instance, related compounds showed IC50 values ranging from 0.079 μM to 9.45 μM against PARP-1 .

The mechanism by which this compound exerts its biological effects likely involves the formation of covalent bonds with active site residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in pharmacological contexts where enzyme inhibition is desired.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for tert-Butyl (2-(hydroxymethyl)-2,3-dihydrobenzofuran-7-yl)carbamate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling tert-butyl carbamate with a phenolic precursor containing the hydroxymethyl-dihydrobenzofuran moiety. Protecting group strategies (e.g., tert-butyloxycarbonyl, Boc) are critical to prevent undesired side reactions. For example, the hydroxymethyl group may require temporary protection (e.g., silylation or acetylation) during coupling steps .

- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly impact regioselectivity. Polar aprotic solvents like DMF or THF are often used, with catalysts such as DMAP (4-dimethylaminopyridine) to accelerate carbamate bond formation .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm the carbamate linkage (δ ~150-155 ppm for carbonyl carbon) and dihydrobenzofuran scaffold (δ ~4.5-5.5 ppm for hydroxymethyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] for CHNO: 290.1387) .

- HPLC : Reverse-phase chromatography with UV detection assesses purity (>95% is standard for research-grade material) .

Q. How does the hydroxymethyl group in the dihydrobenzofuran core influence reactivity?

- Functional Role : The hydroxymethyl group enhances solubility in polar solvents and serves as a handle for further derivatization (e.g., esterification or oxidation to a carboxylic acid). Steric effects from the tert-butyl group may slow nucleophilic attacks on the carbamate .

Advanced Research Questions

Q. What crystallographic tools and protocols are recommended for resolving structural ambiguities in this compound?

- Tools :

- SHELXL : For refining crystal structures, particularly when dealing with low-resolution data or twinned crystals. Hydrogen-bonding networks involving the hydroxymethyl group can be mapped using Fourier difference maps .

- Mercury : Visualizes intermolecular interactions (e.g., π-stacking in the benzofuran ring) and validates thermal displacement parameters .

Q. How can researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Approach :

Cross-Validation : Compare density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G*) with experimental NMR data. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .

Dynamic Effects : Perform molecular dynamics (MD) simulations to account for solvent interactions (e.g., DMSO’s hydrogen-bonding capacity) .

Experimental Repetition : Re-run NMR under standardized conditions (e.g., 298 K, deuterated solvent) to confirm reproducibility .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Findings :

- Acidic Conditions : The carbamate bond hydrolyzes at pH < 3, releasing CO and tert-butanol. This degradation pathway is critical to consider in drug delivery studies .

- Thermal Stability : Decomposition occurs above 150°C, as observed via thermogravimetric analysis (TGA). Store at -20°C in inert atmospheres for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.